Azetidin-3-yl acetate hydrochloride

Description

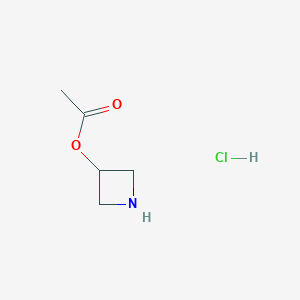

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidin-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZWYSVWWFCTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620883 | |

| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118972-95-5 | |

| Record name | Azetidin-3-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-3-yl acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of Azetidin-3-yl Acetate Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analysis of Azetidin-3-yl acetate hydrochloride, a significant heterocyclic compound in contemporary drug discovery. The guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, field-proven methodologies. We will delve into the core analytical techniques essential for confirming the structure, purity, and stability of this molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each section is designed to not only present protocols but to also explain the underlying scientific rationale, ensuring a deep and applicable understanding of the analytical workflow.

Introduction: The Significance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into molecular architectures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. This compound, as a functionalized derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds, including potent enzyme inhibitors and receptor modulators.[1][2] The hydrochloride salt form is frequently employed to enhance aqueous solubility and stability, making it amenable to pharmaceutical formulation.

Given its pivotal role, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide outlines a multi-faceted analytical approach to achieve this, ensuring the integrity of this key starting material in the drug development pipeline.

The Analytical Workflow: A Multi-technique Approach

The structural confirmation of a small molecule like this compound is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. This approach provides a self-validating system where the strengths of one technique compensate for the limitations of another.

Caption: A typical workflow for the synthesis and structural confirmation of this compound.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic techniques provide the most detailed information about the molecular structure of this compound at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

3.1.1. ¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange with the labile N-H proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Expected ¹H NMR Spectral Data: While specific chemical shifts can vary slightly based on solvent and concentration, the following are characteristic proton signals for the azetidine ring and acetate group.[3][4][5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| Acetate Methyl (CH₃) | ~2.1 | Singlet (s) | 3H | |

| Azetidine CH₂ | ~3.7 - 4.2 | Multiplet (m) | 4H | Correlates with Azetidine CH |

| Azetidine CH | ~4.3 - 4.8 | Multiplet (m) | 1H | Correlates with Azetidine CH₂ |

| Azetidine NH₂⁺ | ~9.0 - 9.5 (in DMSO-d₆) | Broad singlet (br s) | 2H | Disappears upon D₂O exchange |

3.1.2. ¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR provides information about the carbon framework of the molecule.

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: Same as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetate Methyl (CH₃) | ~20 |

| Azetidine CH₂ | ~50-55 |

| Azetidine CH | ~60-65 |

| Acetate Carbonyl (C=O) | ~170 |

-

Advanced NMR Techniques (2D NMR): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information.

-

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

-

Expected Mass Spectral Data:

-

Molecular Ion: The molecular formula of Azetidin-3-yl acetate is C₅H₉NO₂.[6] The expected monoisotopic mass is approximately 115.06 Da.[6] In positive ion ESI-MS, the base peak would correspond to the cation [C₅H₁₀NO₂]⁺ with an m/z of approximately 116.07. The hydrochloride is not observed as it is a counter-ion.

-

Fragmentation Pattern: The fragmentation of the azetidine ring and the loss of the acetate group are expected to be the primary fragmentation pathways.[7][8] Key fragments could include the loss of acetic acid (60 Da) or the ketene (42 Da). Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[7]

-

Caption: A simplified representation of potential mass spectrometry fragmentation pathways for Azetidin-3-yl acetate.

Chromatographic Analysis: Purity Assessment and Stability

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for monitoring their stability over time.[9]

-

Experimental Protocol (Purity Assay):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for this type of polar compound.[10][11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the main peak from any impurities.[10][12] For hydrochloride salts, an ion-pairing agent might be considered, or HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective alternative.[13]

-

Detection: UV detection is commonly used. The wavelength should be chosen based on the UV absorbance profile of the molecule.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.

-

-

Stability-Indicating Method Development: For drug development, a stability-indicating HPLC method is crucial.[14] This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11][15][16] The HPLC method must be able to resolve the parent peak from all degradation product peaks, thus demonstrating specificity.[14][15]

Crystallographic Analysis: The Definitive 3D Structure

When a suitable single crystal can be obtained, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[17]

-

Experimental Protocol:

-

Crystallization: Growing high-quality single crystals is often the most challenging step. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[17]

-

Conclusion

The structural analysis of this compound requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, HPLC is essential for purity and stability assessment, and X-ray crystallography can provide the ultimate proof of structure in the solid state. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and quality of this important chemical entity, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. [Link]

- Šachlevičiūtė, U., et al. (2023).

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

-

Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry. [Link]

-

Navickas, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

-

Gross, J. W., et al. (2010). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

- Google Patents.

-

Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Ye, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. HPLC determination of fenazinel dihydrochloride and its related substances. [Link]

-

Bou-Chacra, N. A., et al. (2017). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Chromatographic Science. [Link]

- Patel, Y., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmaceutical Sciences and Research.

-

PubChem. Methyl 2-(azetidin-3-yl)acetate. [Link]

- Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)

-

Regis Technologies, Inc. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

-

Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

- Marineni, B., & Reddy, T. (2014). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences.

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

-

Impact Factor. Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic. [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

-

ResearchGate. 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

-

Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Ulmer, C. Z., et al. (2019). Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. hovione.com [hovione.com]

- 10. researchgate.net [researchgate.net]

- 11. nveo.org [nveo.org]

- 12. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. ijtsrd.com [ijtsrd.com]

- 15. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR AZACITIDINE AND ITS BULK DRUG | Semantic Scholar [semanticscholar.org]

- 16. impactfactor.org [impactfactor.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of Azetidin-3-yl acetate hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl acetate hydrochloride

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged structural motif in modern medicinal chemistry.[1] Its incorporation into drug candidates can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and a rigid framework for the precise spatial arrangement of functional groups. This compound is a key building block and intermediate, leveraging the benefits of the azetidine core. A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from reaction optimization and purification to formulation and pharmacokinetic profiling.

This technical guide offers a detailed examination of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, providing not only foundational data but also the underlying scientific principles and validated experimental protocols for their determination.

Chemical Identity and Structure

This compound is the salt formed from the reaction of the basic azetidine nitrogen with hydrochloric acid. This conversion to a salt form is a common strategy to improve the handling, stability, and solubility of amine-containing compounds.

| Identifier | Value | Source |

| IUPAC Name | azetidin-3-yl acetate;hydrochloride | PubChem[2] |

| Molecular Formula | C₅H₉NO₂ · HCl | - |

| Molecular Weight | 151.59 g/mol | PubChem[3] |

| Canonical SMILES | CC(=O)OC1CNC1.Cl | PubChem[2] |

| InChI Key | FKSYYQMXMYAMOE-UHFFFAOYSA-N | PubChem[2] |

| CAS Number | A specific CAS number is not readily available; it is often grouped with related structures. | - |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. For a pharmaceutical intermediate, properties like appearance, melting point, solubility, and ionization state are critical for process development and formulation.

| Property | Value / Description | Significance |

| Appearance | Expected to be a white to off-white crystalline powder or solid. | Provides a first-pass quality check for purity and consistency. |

| Melting Point | Data not available. Determined experimentally via DSC. | A sharp melting point is an indicator of high purity. |

| Solubility | Expected to be soluble in water, methanol, and DMSO.[4] | Crucial for reaction conditions, purification, and biological assays. |

| pKa | The pKa of the parent azetidine is ~11.3.[5] | Governs the ionization state at physiological pH, impacting solubility and cell permeability. |

Melting Point and Thermal Analysis

The melting point is a fundamental thermal property indicative of a compound's purity and the strength of its crystal lattice. While no specific value is published for this compound, it can be precisely determined using Differential Scanning Calorimetry (DSC).

Insight & Rationale DSC is superior to traditional melting point apparatus as it provides quantitative data on thermal transitions. The temperature at the peak of the endothermic event corresponds to the melting point, and the area under the curve represents the enthalpy of fusion. A broad melting range can suggest the presence of impurities or a polymorphic form.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).

-

Data Analysis: Record the heat flow as a function of temperature. The onset and peak of the endothermic event corresponding to melting are analyzed to determine the melting range and point.

Solubility

As a hydrochloride salt, the compound is expected to exhibit good solubility in polar protic solvents like water and methanol.[4] This is a direct consequence of the charged ammonium species, which can readily participate in favorable ion-dipole interactions.

Insight & Rationale High aqueous solubility is often a desirable trait for drug candidates, facilitating formulation and administration. Understanding solubility in various organic solvents is critical for designing effective purification protocols, such as crystallization or chromatography.

Experimental Protocol: Kinetic Solubility Assessment

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Solvent Addition: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, initiating precipitation.

-

Incubation & Measurement: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow equilibrium to be reached. Measure the turbidity of each well using a nephelometer or the absorbance using a plate reader.

-

Data Analysis: The solubility limit is determined by identifying the highest concentration that does not exhibit significant precipitation compared to controls.

Ionization Constant (pKa)

The pKa of the secondary amine within the azetidine ring is the most significant determinant of its ionization state. The parent azetidine has a basic pKa of approximately 11.3, indicating it is a strong base.[5] Therefore, this compound will be fully protonated and positively charged in aqueous solutions across the entire physiological pH range.

Insight & Rationale The ionization state is critical for drug action and disposition. A permanently charged species will typically exhibit higher aqueous solubility but lower passive membrane permeability (as predicted by the pH-partition hypothesis). This property heavily influences the choice of administration route and the compound's absorption profile.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable aspects of chemical synthesis. NMR and Mass Spectrometry provide unambiguous structural elucidation, while HPLC is the gold standard for determining purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. While a published spectrum for this compound is not available, its key features can be predicted based on its structure and data from closely related analogs.[6]

Expected ¹H NMR Features (in D₂O or CD₃OD):

-

Acetate Methyl: A sharp singlet around δ 2.0-2.2 ppm (3H).

-

Azetidine Ring Protons: A series of complex multiplets between δ 3.5-4.5 ppm, integrating to 5H (CH₂-N-CH₂ and CH-O). The proton adjacent to the acetate group (CH-O) would likely be the most downfield.

-

NH Proton: The proton on the nitrogen will exchange with deuterated solvents and may not be observed, or may appear as a broad signal.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, 16-64 scans are sufficient for a sample of this concentration.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For Azetidin-3-yl acetate, Electrospray Ionization (ESI) in positive mode is ideal, as the basic nitrogen is easily protonated.

Expected Mass: The free base (Azetidin-3-yl acetate) has a monoisotopic mass of 115.06 Da.[2] In ESI-MS (positive mode), the expected ion would be the protonated molecule [M+H]⁺, with a calculated m/z of 116.07 .

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions ([M+H]⁺).

-

Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan is performed to detect all ions within a given mass range.

-

Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the expected m/z of 116.07.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds. Due to the lack of a strong UV chromophore in Azetidin-3-yl acetate, a low UV wavelength (e.g., 200-210 nm) is required for detection. A reverse-phase C18 column is typically effective for separating this polar compound from non-polar impurities.

Insight & Rationale The choice of mobile phase is critical. A gradient elution starting with a high aqueous component is necessary to retain the polar analyte, while an increasing organic phase concentration will elute more hydrophobic impurities. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape by ensuring the amine is consistently protonated.

Experimental Protocol: Reverse-Phase HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Caption: General workflow for HPLC purity analysis.

Synthesis and Stability

This compound is typically synthesized from a protected precursor, most commonly N-Boc-azetidin-3-yl acetate. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which conveniently yields the desired hydrochloride salt.[6][7]

Caption: Synthesis via N-Boc deprotection.

Stability Considerations:

-

Hygroscopicity: Like many amine salts, this compound may be hygroscopic, meaning it can absorb moisture from the air.[4] It should be stored in a tightly sealed container in a desiccator.

-

Ester Hydrolysis: The acetate ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield azetidin-3-ol. This should be considered when planning reactions or formulating solutions for long-term storage.

Conclusion

This compound is a valuable chemical entity characterized by its high polarity, expected good aqueous solubility, and a strongly basic azetidine nitrogen that remains protonated under physiological conditions. Its structural integrity and purity can be rigorously confirmed using standard analytical techniques such as NMR, MS, and HPLC. A thorough understanding and application of the principles and protocols outlined in this guide will empower researchers to utilize this building block effectively, ensuring the integrity of their chemical matter and the reliability of their downstream applications in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Azetidin-3-one Hydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Flaherty, D. P., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.

-

National Center for Biotechnology Information. (n.d.). 2-(Azetidin-3-yl)acetic acid hydrochloride. PubChem. [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(azetidin-3-yl)acetate. PubChem. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. [Link]

-

ACS Publications. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2017).

-

Synthonix, Inc. (n.d.). 3-Azetidinone hydrochloride. [Link]

-

PubMed Central. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. [Link]

-

American Elements. (n.d.). Azetidines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C5H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Azetidine Core in Modern Drug Discovery: A Technical Guide to Azetidin-3-yl Acetate Hydrochloride

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity, improved physicochemical properties, and synthetic versatility. This technical guide provides an in-depth exploration of a key exemplar, Azetidin-3-yl acetate hydrochloride, a valuable building block for drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and its burgeoning role in the design of novel therapeutics. The inherent ring strain of the azetidine moiety provides a three-dimensional character that can enhance binding to biological targets, while the nitrogen atom offers a convenient handle for further functionalization.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of a building block is paramount for its effective application in a research and development setting. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 151.60 g/mol | Calculated |

| CAS Number | Not explicitly found | N/A |

| Appearance | Expected to be a white to off-white solid | General chemical knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical knowledge |

| SMILES | CC(=O)OC1CNC1.Cl | PubChem[1] |

Note: The molecular weight is calculated based on the molecular formula of the free base (C₅H₉NO₂) plus the molecular weight of hydrogen chloride (HCl).

The Strategic Synthesis of this compound

The synthesis of this compound requires a multi-step approach that strategically employs protecting groups to ensure regioselectivity and high yields. The following protocol outlines a robust and commonly employed synthetic route, starting from the commercially available Azetidin-3-ol hydrochloride.

Experimental Workflow: A Step-by-Step Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: N-Boc Protection of Azetidin-3-ol

-

Rationale: The secondary amine of the azetidine ring is a nucleophile and would compete with the hydroxyl group in the subsequent acetylation step. Therefore, it is crucial to protect the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next step and its facile removal under acidic conditions.

-

Procedure:

-

Suspend Azetidin-3-ol hydrochloride in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, typically triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the secondary amine.

-

To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, and purify the crude product by column chromatography to yield N-Boc-azetidin-3-ol.

-

Step 2: Acetylation of N-Boc-azetidin-3-ol

-

Rationale: The hydroxyl group of the protected azetidine is now free to be acetylated. Acetic anhydride is a common and effective acetylating agent. A base, such as pyridine or 4-dimethylaminopyridine (DMAP), is often used as a catalyst.

-

Procedure:

-

Dissolve N-Boc-azetidin-3-ol in a dry, aprotic solvent like DCM or pyridine.

-

Add acetic anhydride and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The resulting N-Boc-azetidin-3-yl acetate is often pure enough for the next step, or it can be further purified by chromatography.

-

Step 3: Deprotection of the Azetidine Nitrogen

-

Rationale: With the acetate group in place, the Boc protecting group can be removed to liberate the secondary amine. This is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve N-Boc-azetidin-3-yl acetate in a suitable solvent such as DCM, dioxane, or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction at room temperature. The deprotection is usually rapid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: The final step is the formation of the stable hydrochloride salt, which improves the handling and storage of the compound.

-

Procedure:

-

After the deprotection is complete, the solvent and excess acid are typically removed under reduced pressure.

-

The residue is then dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

A solution of HCl in a non-polar solvent like diethyl ether or isopropanol is added dropwise until precipitation is complete.

-

The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Flow of Characterization

Caption: Analytical workflow for structural and purity confirmation.

Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

| ¹H NMR | - A singlet around 2.1 ppm corresponding to the three protons of the acetyl group (CH₃). - Multiplets in the range of 3.8-4.5 ppm for the protons on the azetidine ring. - A multiplet around 5.0-5.3 ppm for the proton at the 3-position of the azetidine ring (CHOAc). - A broad singlet at a higher chemical shift (typically >9.0 ppm) corresponding to the two protons of the ammonium salt (NH₂⁺). |

| ¹³C NMR | - A signal around 21 ppm for the methyl carbon of the acetyl group. - Signals in the range of 45-60 ppm for the methylene carbons of the azetidine ring. - A signal around 65-75 ppm for the carbon at the 3-position of the azetidine ring. - A signal around 170 ppm for the carbonyl carbon of the acetate group. |

| Mass Spec. | - In positive ion mode (ESI+), the expected molecular ion peak for the free base [M+H]⁺ would be at m/z 116.07. |

The Role of this compound in Drug Discovery

The azetidine motif is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[2][3] Its incorporation into drug candidates can confer several advantageous properties:

-

Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and reduce lipophilicity, which are often desirable for oral bioavailability.[2]

-

Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[3]

-

Structural Rigidity and Vectorial Projection: The well-defined geometry of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, enabling optimized interactions with biological targets.[4]

This compound serves as a versatile building block, allowing for the introduction of the azetidine core with a functional handle (the acetate group) that can be further modified or may itself contribute to binding. The secondary amine provides a convenient point for diversification through reactions such as N-alkylation, N-acylation, and reductive amination.

Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring the therapeutic relevance of this scaffold.[2] The use of building blocks like this compound facilitates the exploration of chemical space around this valuable core structure, accelerating the discovery of new and improved medicines.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, while requiring careful control of protecting groups, is achievable through established synthetic methodologies. A thorough understanding of its physicochemical properties and analytical characterization is crucial for its effective use in the design and synthesis of novel therapeutic agents. The continued exploration of the azetidine scaffold, facilitated by key intermediates such as this, promises to yield the next generation of innovative medicines.

References

-

PubChem. 2-(Azetidin-3-yl)acetic acid hydrochloride. [Link]

-

PubChemLite. This compound (C5H9NO2). [Link]

-

Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Diastereoselective Synthesis of Spiro[azetidine-2,3'-oxindole] Derivatives via a Three-Component Reaction. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

-

Progress in Chemistry. Synthesis of Azetidines. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents. Preparation of 1-substituted azetidin-e-ol derivitives.

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

- Google Patents.

-

PubChem. Methyl 2-(azetidin-3-yl)acetate. [Link]

Sources

The Strategic Incorporation of Azetidin-3-yl Acetate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rise of Strained Scaffolds in Drug Design

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, strained ring systems have emerged as powerful tools for navigating chemical space and optimizing drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational constraints and its ability to impart favorable physicochemical characteristics to bioactive molecules.[1] This guide provides an in-depth technical exploration of a key exemplar of this class: azetidin-3-yl acetate hydrochloride. We will dissect its synthesis, properties, and strategic application as a versatile building block in the design and development of next-generation therapeutics. The inherent ring strain and sp³-rich character of the azetidine motif contribute to enhanced solubility, metabolic stability, and receptor selectivity in a variety of drug classes.[1]

Physicochemical Properties of Azetidin-3-yl Acetate and Its Hydrochloride Salt

A thorough understanding of the fundamental properties of a building block is critical for its effective deployment in a synthetic workflow. The hydrochloride salt of methyl 2-(azetidin-3-yl)acetate is the common commercially available form, offering improved stability and handling characteristics over the free base.

| Property | Value | Source |

| Chemical Name | Methyl 2-(azetidin-3-yl)acetate hydrochloride | N/A |

| CAS Number | 1229705-59-2 | [2] |

| Molecular Formula | C₆H₁₂ClNO₂ | N/A |

| Molecular Weight | 165.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | N/A |

The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate

The accessibility of this compound is a key factor in its widespread use. The synthetic route typically commences from readily available starting materials and proceeds through a series of robust and scalable transformations. A common and efficient pathway involves the initial construction of an N-protected azetidin-3-one, followed by the introduction of the acetate moiety and subsequent deprotection.

Diagram: Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of N-Boc-azetidin-3-one from Epichlorohydrin and Benzylamine

This multi-step synthesis provides the crucial ketone intermediate required for the subsequent introduction of the acetate group.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

-

To a solution of benzylamine in a suitable solvent (e.g., methanol or water), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature, followed by heating to reflux to drive the intramolecular cyclization.

-

Upon completion, the product can be isolated by extraction and purified.

Step 2: N-Boc Protection of 1-Benzylazetidin-3-ol

-

Dissolve 1-benzylazetidin-3-ol in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Work up the reaction and purify the N-Boc protected intermediate.

Step 3: Debenzylation to N-Boc-azetidin-3-ol

-

Dissolve the N-Boc-1-benzylazetidin-3-ol in a suitable solvent like ethanol or methanol.

-

Add a palladium catalyst, typically 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to obtain N-Boc-azetidin-3-ol.

Step 4: Oxidation to N-Boc-azetidin-3-one

-

Employ a mild oxidation protocol such as Swern oxidation or Dess-Martin periodinane oxidation to convert the secondary alcohol to a ketone.

-

For a Swern oxidation, activate dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature (-78 °C) in dichloromethane.

-

Add a solution of N-Boc-azetidin-3-ol in dichloromethane.

-

After a short period, add a hindered base like triethylamine.

-

Allow the reaction to warm to room temperature, then quench and perform an aqueous workup to isolate the desired N-Boc-azetidin-3-one.[3]

Experimental Protocol: Synthesis of Methyl 2-(azetidin-3-yl)acetate hydrochloride

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a suspension of a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., THF) at 0 °C, add a phosphonate reagent such as trimethyl phosphonoacetate dropwise.[4]

-

After stirring for a short period, add a solution of N-Boc-azetidin-3-one in the same solvent.[4]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent. Purify the resulting α,β-unsaturated ester, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, by column chromatography.[4]

Step 2: Reduction of the Alkene

-

Dissolve the α,β-unsaturated ester in a suitable solvent like methanol or ethyl acetate.

-

Add a palladium on carbon catalyst (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere and stir until the double bond is fully reduced.

-

Filter off the catalyst and remove the solvent to yield tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Step 3: Boc Deprotection

-

Dissolve the N-Boc protected azetidine in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or methanolic HCl) at 0 °C.

-

Stir the reaction at room temperature for a few hours until the deprotection is complete.

-

Remove the solvent under reduced pressure to obtain the crude methyl 2-(azetidin-3-yl)acetate hydrochloride.

The Role of this compound as a Versatile Building Block

This compound serves as a bifunctional scaffold, presenting a secondary amine for further derivatization and an ester group that can be hydrolyzed to the corresponding carboxylic acid if needed. The true utility of this building block lies in the diverse array of functional groups that can be readily installed on the azetidine nitrogen.

Diagram: Derivatization Strategies for this compound

Caption: Common derivatization reactions of the azetidine nitrogen.

Application in the Synthesis of Bioactive Molecules

The strategic incorporation of the azetidin-3-yl acetate moiety has been successfully employed in the development of various classes of therapeutic agents.

1. Dopamine Receptor Antagonists: The azetidine scaffold can serve as a conformationally restricted analogue of other cyclic amines, leading to improved receptor affinity and selectivity. For instance, N-acylated derivatives of 3-aminoazetidine have been synthesized and evaluated as potent dopamine D2 and D4 receptor antagonists.[5] While not directly using the acetate derivative, this highlights the utility of the 3-functionalized azetidine core in this therapeutic area. The synthesis would involve the N-acylation of this compound with a suitably substituted benzoyl chloride.

2. Kinase Inhibitors (e.g., JAK inhibitors): The azetidine ring is a key structural feature in several approved Janus kinase (JAK) inhibitors, such as baricitinib.[1] The azetidine-containing building block, {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a key intermediate in the synthesis of some JAK inhibitors.[6] The synthesis of such complex molecules often involves the coupling of a functionalized azetidine, for which this compound can be a precursor after suitable modification of the acetate group.

3. STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology. Novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors.[7][8] These compounds often feature an (R)-azetidine-2-carboxamide core, but the principles of using the azetidine to confer favorable properties are transferable. The 3-substituted regioisomer offers a different vector for substituent placement, which can be explored using this compound as a starting point for the synthesis of novel STAT3 inhibitors.

Experimental Protocols for Derivatization

Protocol 1: N-Alkylation via Reductive Amination

-

To a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane), add a base such as triethylamine to liberate the free amine.

-

Add the desired aldehyde or ketone (1.0-1.2 equivalents).

-

After a period of stirring to allow for imine/enamine formation, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions.[9]

-

Stir the reaction at room temperature until completion.

-

Quench the reaction, perform an aqueous workup, and purify the N-alkylated product by column chromatography.

Protocol 2: N-Acylation

-

Suspend this compound in a solvent like dichloromethane.

-

Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents).

-

Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and salts, then dry and concentrate to obtain the N-acylated product, which can be further purified if necessary.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

-

Combine this compound, the desired aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu) in a dry, inert solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the N-arylated product by column chromatography.

The Impact of the Azetidine Moiety on Pharmacological Properties

The incorporation of the azetidine ring, and by extension the azetidin-3-yl acetate moiety, can have a profound and positive impact on the overall profile of a drug candidate.

-

Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to a longer half-life and improved pharmacokinetic profile.[1]

-

Enhanced Aqueous Solubility: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and in its protonated form, it significantly increases the aqueous solubility of the molecule, which is beneficial for oral bioavailability.[1]

-

Conformational Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring reduces the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.[10] The 3-substitution pattern also provides distinct exit vectors for substituents compared to other positions on the ring, allowing for fine-tuning of target engagement.

-

Reduced Lipophilicity: In many cases, replacing a larger, more lipophilic fragment with a smaller azetidine ring can reduce the overall lipophilicity of a compound, which can improve its drug-like properties and reduce off-target effects.

Conclusion: A Privileged Scaffold for Future Drug Discovery

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting point for the construction of complex molecular architectures. The unique physicochemical properties conferred by the strained azetidine ring—namely enhanced metabolic stability, improved solubility, and conformational rigidity—provide a compelling rationale for its continued and expanded use in drug discovery programs. As researchers continue to push the boundaries of molecular design, the strategic deployment of such privileged scaffolds will undoubtedly play a crucial role in the development of safer and more effective medicines.

References

-

Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

-

azetidine - Organic Syntheses Procedure. (URL: [Link])

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (URL: [Link])

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])

-

A Single-Step Synthesis of Azetidine-3-amines - ChemRxiv. (URL: [Link])

-

Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and thei - CUNY Academic Works. (URL: [Link])

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (URL: [Link])

-

N-arylation of aziridines - PubMed. (URL: [Link])

- PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS - European Patent Office - EP 3050882 B1 - Googleapis.com. (URL: )

-

Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega - ACS Publications. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed. (URL: [Link])

-

Synthesis of Highly Substituted 1,2-Diazetidin-3-ones, Small-Ring Scaffolds for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: [Link])

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. (URL: [Link])

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: [Link])

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (URL: [Link])

-

Natural Product-Inspired Dopamine Receptor Ligands - PMC - PubMed Central. (URL: [Link])

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: [Link])

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist | Semantic Scholar [semanticscholar.org]

- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Azetidines - Enamine [enamine.net]

The Azetidine Scaffold: A Guide to Harnessing its Unique Potential in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and unique stereoelectronic properties bestow upon it a combination of conformational rigidity and three-dimensionality that drug designers are increasingly leveraging to overcome challenges in potency, selectivity, and pharmacokinetics.[1][2] This guide provides an in-depth exploration of the azetidine motif, grounded in field-proven insights. We will dissect the fundamental principles that make this scaffold a powerful tool, detail robust synthetic strategies for its incorporation, and examine its successful application in FDA-approved therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically employ the azetidine scaffold to create the next generation of innovative medicines.

The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold

For decades, the high ring strain of the azetidine core (approx. 25.4 kcal/mol) was viewed primarily as a challenge to its synthesis.[3] However, this very strain is the source of its utility. Unlike the more flexible and comparatively "flat" five-membered (pyrrolidine) and six-membered (piperidine) saturated heterocycles, the azetidine ring adopts a distinctly non-planar, puckered conformation.[3][4] This inherent rigidity has profound implications for drug design.

Conformational Rigidity and Pre-organization

The constrained nature of the azetidine ring reduces the number of accessible low-energy conformations.[2] When incorporated into a drug candidate, this pre-organizes the molecule's substituents into well-defined three-dimensional space.[1] This has a direct impact on binding affinity; by reducing the entropic penalty paid upon binding to a biological target, the azetidine scaffold can lead to significant gains in potency. The rigid framework provides precise exit vectors for substituents, allowing for optimized interactions with target proteins.

Figure 1: Logical workflow illustrating how the conformational rigidity of azetidine translates to enhanced binding potency compared to more flexible analogs.

A Superior Bioisostere

In drug design, azetidine is frequently employed as a bioisosteric replacement for pyrrolidine, piperidine, and even gem-dimethyl or tert-butyl groups.[1][5] This substitution can profoundly and beneficially alter a molecule's physicochemical properties.

-

Improved Metabolic Stability: The azetidine ring often enhances metabolic stability compared to its larger ring analogues.[5] The strained C-H bonds can be less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring is a hydrogen bond acceptor, and its unique geometry can disrupt crystal packing, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.[5][6]

-

Modulation of Basicity (pKa): The pKa of the azetidine nitrogen (conjugate acid pKa ≈ 11.29) is higher than that of pyrrolidine (≈ 11.27) and piperidine (≈ 11.12), making it more basic.[7] This property can be strategically used to tune interactions with acidic residues in a target's active site or to modify a compound's absorption and distribution profile.

-

Reduced Lipophilicity (logP): Replacing larger, more lipophilic fragments with the compact azetidine ring can lower a compound's logP, moving it into a more favorable physicochemical space for drug-likeness.[8]

| Parameter | Compound with Piperidine | Compound with Azetidine (Bioisostere) | Rationale for Improvement |

| Metabolic Stability (T½) | Low (e.g., <10 min) | High (e.g., >60 min) | Azetidine ring can be more resistant to CYP450-mediated oxidation.[5][9] |

| Aqueous Solubility | Poor | Moderate to Good | Increased polarity and disruption of crystal lattice packing.[5][6] |

| Lipophilicity (cLogP) | High | Lower | Smaller, more polar scaffold reduces overall lipophilicity.[8] |

| Target Potency (IC₅₀) | Moderate | High | Conformational rigidity reduces entropic penalty of binding.[2] |

| Table 1: Comparative effects of bioisosteric replacement of a piperidine ring with an azetidine scaffold on key drug properties. |

Strategic Synthesis of Functionalized Azetidines

The historic challenge of azetidine synthesis has been overcome by the development of robust and versatile methodologies, making a wide array of substituted scaffolds accessible to medicinal chemists.[3][10]

Key Synthetic Strategies

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of γ-amino alcohols or their derivatives (e.g., N-protected-γ-chloroamines). This approach is foundational for creating a variety of enantiopure azetidines.[1]

-

[2+2] Cycloaddition: The reaction between imines and alkenes, such as the aza-Paternò-Büchi reaction, provides a direct route to the azetidine core.[3][11] Recent advances using visible-light photoredox catalysis have made this method particularly mild and efficient.[11]

-

Ring Expansion/Contraction: Azetidines can be formed through the ring expansion of aziridines or the ring contraction of pyrrolidines, leveraging the thermodynamics of strain release or rearrangement.[1][3]

-

Strain-Release Functionalization: The pioneering work on 1-azabicyclo[1.1.0]butanes (ABBs) has provided a powerful platform for the modular synthesis of 3- and 3,3-disubstituted azetidines by reacting ABBs with a wide range of nucleophiles.[5][12]

Figure 2: High-level overview of major synthetic pathways to access the azetidine scaffold.

Experimental Protocol: Flow Synthesis of 3-Substituted Azetidines

The following protocol, adapted from Luisi et al., demonstrates a modern continuous flow approach for the synthesis of 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine.[13][14] This method allows for the safe handling of reactive organometallic intermediates at temperatures higher than in traditional batch processing.[13]

Objective: To synthesize a library of 3-substituted N-Boc-azetidines via a lithiation/trapping sequence under continuous flow conditions.

Materials:

-

N-Boc-3-iodoazetidine (1)

-

n-Hexyllithium (HexLi)

-

Cyclopentyl methyl ether (CPME, solvent)

-

Various electrophiles (e.g., benzophenone, cinnamaldehyde, imines)

-

Flow reactor system with two T-shaped micromixers (M1, M2) and two microtube reactors (R1, R2)

-

Syringe pumps

-

Cooling bath (-50 °C)

Procedure:

-

System Setup: Assemble the flow reactor system as described in the source literature.[14] Immerse the reactor coils in a cooling bath maintained at -50 °C.

-

Solution Preparation:

-

Prepare a 0.07 M solution of N-Boc-3-iodoazetidine (1) in CPME.

-

Prepare a 0.42 M solution of n-hexyllithium in CPME.

-

Prepare a solution of the desired electrophile (e.g., 0.14 M benzophenone in CPME).

-

-

Initiation of Flow:

-

Using syringe pumps, deliver the solution of 1 (flow rate: 4 mL/min) and the solution of n-hexyllithium (flow rate: 1 mL/min) into the first micromixer (M1).

-

-

Lithiation (Iodine-Lithium Exchange):

-

The combined stream passes through the first reactor coil (R1), where the iodine-lithium exchange occurs. A residence time of approximately 82 milliseconds is maintained to generate the C3-lithiated azetidine intermediate.[14]

-

-

Electrophilic Trapping:

-

The stream containing the lithiated intermediate is introduced to the second micromixer (M2), where it is mixed with the solution of the electrophile.

-

-

Reaction and Quenching:

-

The final reaction mixture passes through the second reactor coil (R2) with a residence time of ~10.4 seconds to ensure complete reaction.[14]

-

-

Collection and Workup: The output from the reactor is collected into a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl). The organic layer is separated, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Self-Validating System: This protocol's trustworthiness lies in its precise control over reaction parameters. The short residence time at a controlled low temperature minimizes side reactions and decomposition of the unstable lithiated intermediate, leading to cleaner reactions and higher yields compared to batch processing.[13] The success of the reaction, validated by NMR and LC-MS analysis of the final product, confirms the efficient generation and trapping of the key intermediate.

Azetidine in Action: FDA-Approved Drugs

The theoretical benefits of the azetidine scaffold are borne out by its inclusion in numerous successful, marketed drugs across diverse therapeutic areas.[2][11][15]

| Drug Name | Therapeutic Area | Role of the Azetidine Scaffold |

| Baricitinib | Rheumatoid Arthritis | The azetidine-sulfonamide group is crucial for selectivity as a JAK1/JAK2 inhibitor and contributes to favorable pharmacokinetic properties.[2][15] |

| Cobimetinib | Oncology (Melanoma) | The 3-oxy-azetidine moiety enhances solubility and metabolic stability, acting as a key pharmacophore for MEK1/MEK2 inhibition.[1][3] |

| Azelnidipine | Hypertension | The azetidine ring is integral to the dihydropyridine structure, modulating its activity as a calcium channel blocker.[2][3] |

| Sarolaner | Veterinary Ectoparasiticide | The spiro-azetidine component provides the necessary three-dimensional structure for potent inhibition of insect GABA receptors.[2][15] |

| Table 2: Selected FDA-approved drugs featuring the azetidine scaffold, highlighting its functional role. |

Case Study: Cobimetinib and the MAPK/ERK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the critical RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in certain cancers, like BRAF-mutant melanoma, driving uncontrolled cell proliferation. The azetidine ring in Cobimetinib is not merely a linker; it is a strategic component that improves the drug's overall profile, including metabolic stability and solubility, allowing for effective target engagement in vivo.[1]

Figure 3: Mechanism of action of Cobimetinib, where the azetidine-containing drug inhibits MEK1/2 in the MAPK/ERK signaling pathway.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable tool for addressing complex challenges in drug discovery. Its unique conformational and physicochemical properties—stemming directly from its strained four-membered ring—provide a powerful platform for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] As synthetic methodologies continue to advance, enabling access to an even greater diversity of functionalized azetidines, the role of this "privileged" scaffold is set to expand further. For drug development professionals, a deep understanding of the principles and synthetic strategies outlined in this guide is essential for effectively harnessing the azetidine advantage to design the innovative therapeutics of the future.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.

- Caputo, D. F., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.

- Wang, Z., et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Caputo, D. F., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Klepetářová, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

- Coutant, E. P., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.

- Page, M. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- Powers, S., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Wikipedia. (n.d.). Azetidine. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Azetidines [manu56.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ricerca.uniba.it [ricerca.uniba.it]

- 15. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Privileged Motif Unlocking New Frontiers in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Strained Scaffold in Medicinal Chemistry

In the vast and ever-expanding universe of chemical motifs leveraged for therapeutic intervention, the humble azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a powerhouse in modern drug design.[1][2] Historically overshadowed by its more celebrated five- and six-membered relatives, the unique stereoelectronic properties inherent to this strained ring system are now being strategically exploited to overcome long-standing challenges in drug development.[3][4] This guide serves as a comprehensive exploration of the biological significance of azetidine derivatives, offering insights into their profound impact on medicinal chemistry, from enhancing pharmacokinetic profiles to unlocking novel therapeutic activities. We will delve into the fundamental principles that make this scaffold a "privileged" structure, examine its role in approved therapeutics, and explore the diverse pharmacological landscapes it can navigate.[4][5]

The Azetidine Advantage: Unpacking the Physicochemical and Pharmacokinetic Benefits

The utility of the azetidine motif in drug design is not coincidental; it is a direct consequence of its distinct structural and electronic characteristics. The inherent ring strain and non-planar geometry of the azetidine ring impart a conformational rigidity that can be highly advantageous.[6][7] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency.[7]

A Balancing Act: Stability and Reactivity

While the ring strain of azetidines contributes to their unique reactivity, they possess a greater stability compared to their three-membered aziridine counterparts, making them more amenable to a wider range of synthetic manipulations and more stable under physiological conditions.[3][8] This balance is a key factor in their successful incorporation into drug candidates.

Enhancing "Drug-likeness": The Impact on Physicochemical Properties